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Compound of Interest

Compound Name: T138

Cat. No.: B1662433

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to assist researchers, scientists, and drug development professionals in addressing
variability in T138 (TMEM138) gene expression data.

Frequently Asked Questions (FAQS)

Q1: What is TMEM138 and why is its expression studied?

Transmembrane protein 138 (TMEM138) is a multi-pass transmembrane protein crucial for
various biological processes, including cell proliferation, differentiation, and apoptosis.[1] It
plays a significant role in the formation and function of primary cilia, which are sensory
organelles involved in cell signaling.[1] Abnormal expression or mutations in the TMEM138
gene are associated with a range of diseases, most notably the neurodevelopmental disorder
Joubert Syndrome.[1] Additionally, TMEM138 expression has been linked to neurodegenerative
diseases, tumors, and spermatogenesis.[1] Understanding the regulation and expression of
TMEM138 is therefore critical for research into these conditions and for the development of
potential therapeutic interventions.

Q2: In which human tissues is TMEM138 typically expressed?

TMEM138 RNA is detected in all or many human tissues, indicating a broad expression
pattern.[2] Protein expression is also widespread, with cytoplasmic expression observed in
most tissues. Notably, the protein is highly abundant in cilia.[2]
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Q3: What are the known signaling pathways involving TMEM138?

TMEM138 is a key player in cilia-related signaling. It is localized to the ciliary transition zone, a
critical gatekeeping region of the cilium.[1] In photoreceptor cells, TMEM138 is essential for the
transport of rhodopsin and interacts with other ciliary proteins such as AHI1 and TMEM231.[3]
[4][5] Studies have also suggested links between TMEM138 and other major signaling
pathways, including Notch, Hippo, and MAPK, which are involved in cell proliferation and
differentiation.[1]

Troubleshooting Guides
Variability in gPCR Results for TMEM138

High variability in quantitative polymerase chain reaction (QPCR) data for TMEM138 can be a
significant challenge. This guide addresses common issues and provides solutions.

Problem: Inconsistent Ct values between technical replicates.
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Potential Cause

Recommended Solution

Pipetting errors

Ensure accurate and consistent pipetting. Use
calibrated pipettes and filter tips. Prepare a
master mix for all reactions to minimize well-to-

well variation.

Poor quality or low quantity of RNA template

Assess RNA integrity using methods like gel
electrophoresis or a bioanalyzer. Ensure
A260/280 ratios are between 1.8 and 2.0 and
A260/230 ratios are above 1.8. Use a consistent

amount of high-quality RNA for cDNA synthesis.

Suboptimal primer design

Use validated primer sets for TMEM138. If
designing new primers, use software to avoid
secondary structures and ensure specificity.
Primers should span an exon-exon junction to

prevent amplification of genomic DNA.

Inefficient reverse transcription

Optimize the reverse transcription step. Ensure
the use of a suitable reverse transcriptase and
random hexamers or oligo(dT) primers

appropriate for your experimental goals.

Problem: No or very late amplification of TMEM138.
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Potential Cause

Recommended Solution

Low TMEM138 expression in the sample

TMEM138 expression levels can vary
significantly between cell types and tissues.
Increase the amount of template cDNA in the
gPCR reaction. Consider using a pre-

amplification step if expression is extremely low.

Incorrect gPCR cycling conditions

Optimize the annealing temperature of your
primers using a temperature gradient gPCR.
Ensure the extension time is sufficient for the

amplicon length.

Presence of PCR inhibitors

Inhibitors can be carried over from the RNA
extraction process. Re-purify your RNA or dilute
your cDNA template to reduce inhibitor

concentration.

Problem: Amplification in the No-Template Control (NTC).

Potential Cause

Recommended Solution

Contamination of reagents or workspace

Use dedicated reagents and equipment for
gPCR. Work in a clean environment, preferably
a PCR hood. Regularly decontaminate surfaces

and pipettes with a DNA-removing solution.

Primer-dimer formation

This can occur with suboptimal primer design or
high primer concentrations. Perform a melt
curve analysis to check for the presence of
primer-dimers. If present, redesign primers or

optimize primer concentrations.

Variability in RNA Isolation for TMEM138 Expression

Analysis

The quality of your RNA is paramount for reliable gene expression analysis. This guide

provides tips to minimize variability during RNA isolation.
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Problem: RNA degradation.

Potential Cause

Recommended Solution

RNase contamination

RNases are ubiquitous. Wear gloves at all times
and use RNase-free tubes, tips, and reagents.
Work in a designated RNase-free area. Use an

RNase inhibitor during RNA extraction.

Improper sample handling and storage

Process fresh samples immediately after
collection. If immediate processing is not
possible, stabilize the RNA by either flash-
freezing in liquid nitrogen and storing at -80°C,
or by using a commercial RNA stabilization

solution.

Problem: Low RNA yield.

Potential Cause

Recommended Solution

Incomplete cell or tissue lysis

Choose a lysis method appropriate for your
sample type. For tough tissues, mechanical
disruption (e.g., homogenization or bead
beating) in addition to chemical lysis may be

necessary.

Insufficient starting material

Ensure you are starting with a sufficient number

of cells or amount of tissue.

Incorrect RNA precipitation

Ensure the correct volume of isopropanol or
ethanol is used and that the precipitation is
carried out at the appropriate temperature and

for a sufficient duration.

Problem: Genomic DNA contamination.
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Potential Cause Recommended Solution

) ) Perform an on-column DNase digestion during
Incomplete removal of genomic DNA during _ _ _
the RNA isolation procedure or a post-extraction

extraction

DNase treatment.

Design primers that span an exon-exon junction.
Designing primers within an exon This will prevent the amplification of any

contaminating genomic DNA.

Data Presentation
Table 1: TMEM138 RNA Expression Levels in Selected Human Tissues
This table summarizes the normalized RNA expression levels ("TPM - normalized Transcripts

Per Million) of TMEM138 in various human tissues, based on data from the Human Protein
Atlas.

Tissue nTPM
Testis 46.9
Fallopian tube 28.5
Brain 15.3
Kidney 13.1
Lung 11.8
Heart 8.5
Liver 7.2
Muscle 6.4

Table 2: TMEM138 Protein Expression Levels in Selected Human Tissues

This table provides a summary of the protein expression levels of TMEM138 in different human
tissues, as determined by immunohistochemistry from the Human Protein Atlas.
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Tissue Staining Level Location

Cytoplasmic/membranous in

Testis High _ o
cells in seminiferous ducts
Strong cytoplasmic and ciliar
Fallopian tube High ) -g y P Y
staining in glandular cells
) ] Cytoplasmic positivity in
Brain (Cerebral cortex) Medium ]
neuronal and glial cells
Cytoplasmic positivity in
Kidney Medium yiop P Y
tubules
) Cytoplasmic positivity in
Lung Medium ) o
respiratory epithelial cells
Cytoplasmic positivity in
Heart muscle Low
myocytes
] Cytoplasmic positivity in
Liver Low
hepatocytes
Cytoplasmic positivity in
Skeletal muscle Low Yo P Y

myocytes

Experimental Protocols

Protocol: Quantitative Real-Time PCR (qPCR) for
TMEM138 mRNA Quantification

This protocol provides a general workflow for quantifying TMEM138 mRNA levels. Optimization
may be required for specific cell types or tissues.

o RNA Isolation: Isolate total RNA from cells or tissues using a reputable commercially
available kit, following the manufacturer's instructions. Include an on-column DNase
digestion step to remove genomic DNA. Assess RNA quality and quantity.

o CcDNA Synthesis: Synthesize first-strand cDNA from 1 pg of total RNA using a reverse
transcription kit with a blend of oligo(dT) and random hexamer primers.
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» (PCR Reaction Setup:

o

Prepare a master mix containing a gPCR SYBR Green master mix, forward and reverse
primers for TMEM138 (and a reference gene), and nuclease-free water.

o

Aliquot the master mix into gPCR plate wells.

Add diluted cDNA to each well.

[¢]

[¢]

Include no-template controls (NTCs) for each primer set.

[e]

Run technical triplicates for each sample.
e (PCR Cycling:
o Perform an initial denaturation step (e.g., 95°C for 2 minutes).

o Follow with 40 cycles of denaturation (e.g., 95°C for 15 seconds) and a combined
annealing/extension step (e.g., 60°C for 1 minute).

o Include a melt curve analysis at the end of the run to verify the specificity of the amplified
product.

o Data Analysis:
o Determine the cycle threshold (Ct) for each reaction.

o Normalize the Ct value of TMEM138 to the Ct value of a stable reference gene (e.qg.,
GAPDH, ACTB).

o Calculate the relative expression of TMEM138 using the AACt method.
Mandatory Visualization

Signaling Pathway and Experimental Workflow
Diagrams
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Caption: TMEM138 localization and function in ciliary protein transport.
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Caption: Experimental workflow for quantifying TMEM138 mRNA expression.

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b1662433?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662433?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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